molecular formula C8H9N3S B2699176 1-(3-thienylmethyl)-1H-pyrazol-5-amine CAS No. 956506-27-7

1-(3-thienylmethyl)-1H-pyrazol-5-amine

Cat. No. B2699176
CAS RN: 956506-27-7
M. Wt: 179.24
InChI Key: NDWSUFOXJFBUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-thienylmethyl)-1H-pyrazol-5-amine” is likely to be a heterocyclic compound due to the presence of a pyrazole ring and a thiophene ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine . The thiophenylmethyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted at the 1-position with a thiophenylmethyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As a heterocyclic compound, “1-(3-thienylmethyl)-1H-pyrazol-5-amine” would be expected to undergo a variety of chemical reactions. The pyrazole ring, for example, can participate in electrophilic substitution reactions . The thiophenylmethyl group could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-thienylmethyl)-1H-pyrazol-5-amine” would depend on its exact molecular structure. As a general rule, heterocyclic compounds like this one tend to be polar and may have higher boiling points than similar hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information on “1-(3-thienylmethyl)-1H-pyrazol-5-amine”, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-(thiophen-3-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-8-1-3-10-11(8)5-7-2-4-12-6-7/h1-4,6H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWSUFOXJFBUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-thienylmethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.